1,4-Bis(3-morpholinopropoxy)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32N2O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[3-[4-(3-morpholin-4-ylpropoxy)phenoxy]propyl]morpholine |
InChI |
InChI=1S/C20H32N2O4/c1(7-21-9-15-23-16-10-21)13-25-19-3-5-20(6-4-19)26-14-2-8-22-11-17-24-18-12-22/h3-6H,1-2,7-18H2 |
InChI Key |
DISPLJKYRVKUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)OCCCN3CCOCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1,4-Bis(3-morpholinopropoxy)benzene
The primary and most established route for synthesizing this compound is a two-step process. This process begins with the formation of a di-halogenated intermediate, which is subsequently reacted with morpholine (B109124) to yield the final product.
The initial step involves a Williamson ether synthesis. The central precursor is hydroquinone (B1673460) (1,4-dihydroxybenzene), which provides the core benzene (B151609) ring. This is reacted with a di-functionalized propane (B168953) derivative to form the bis-ether linkage. A common reactant for this step is 1-bromo-3-chloropropane (B140262). The selection of precursors is critical, involving a dihydroxyaromatic compound and an alkylating agent with leaving groups on both ends of a chain.
The synthesis of the key intermediate, 1,4-bis(3-chloropropoxy)benzene (B1647430), proceeds by reacting hydroquinone with 1-bromo-3-chloropropane in the presence of a base.
Table 1: Precursors for the Synthesis of 1,4-Bis(3-chloropropoxy)benzene Intermediate
| Precursor | Role |
|---|---|
| Hydroquinone (1,4-dihydroxybenzene) | Benzene ring and ether oxygen source |
| 1-Bromo-3-chloropropane | Propoxy linker source and alkylating agent |
| Potassium carbonate (K₂CO₃) | Base to deprotonate hydroquinone |
Data sourced from publicly available synthesis protocols.
Optimization of the synthesis involves careful control of reaction conditions to maximize the yield and purity of the final product. In the first step, hydroquinone and potassium carbonate are suspended in anhydrous N,N-Dimethylformamide (DMF), and 1-bromo-3-chloropropane is added. The mixture is heated, typically to around 80°C for 12 hours, resulting in a yield of approximately 78% for 1,4-bis(3-chloropropoxy)benzene after recrystallization.
In the second step, the intermediate, such as 1,4-bis(3-chloropropoxy)benzene or the analogous 1,4-bis(3-bromopropoxy)benzene, is reacted with morpholine. The conditions for this nucleophilic substitution can be varied to optimize the yield of this compound.
Table 2: Reaction Conditions for this compound Synthesis
| Intermediate | Reagents | Solvent | Conditions |
|---|---|---|---|
| 1,4-Bis(3-chloropropoxy)benzene | Morpholine, Potassium Iodide (KI) | Acetonitrile (B52724) | Reflux for 24 hours |
Data sourced from publicly available synthesis protocols.
The use of potassium iodide with the chloro-intermediate facilitates a Finkelstein reaction, where the less reactive chloride is converted in-situ to a more reactive iodide, improving reaction efficiency. The bromo-intermediate is more reactive and does not require a catalyst, but the reaction is often performed at a higher temperature.
Analogous Synthesis Strategies for Related Bis-Ether and Morpholine-Containing Benzene Derivatives
The synthetic principles applied to this compound are mirrored in the creation of other related molecules. For instance, the synthesis of bis-propargyl aromatic ethers involves reacting a dihydroxybenzene with propargyl bromide in the presence of potassium carbonate, which is directly analogous to the formation of the intermediate for our title compound. rsc.org This highlights a versatile strategy for creating various bis-alkoxybenzene derivatives by simply changing the alkylating agent. rsc.org
Similarly, syntheses of other morpholine-containing derivatives often start with morpholine as a nucleophile. For example, new morpholine derivatives can be prepared by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine. uobaghdad.edu.iqresearchgate.net This core reaction, a nucleophilic attack by the morpholine nitrogen, is the same fundamental transformation seen in the final step of the this compound synthesis. uobaghdad.edu.iqresearchgate.net Furthermore, more complex structures, such as poly(ether amide)s and poly(ether ester)s, utilize bis(ether acid) monomers that can be prepared from phenylene diols, showcasing the broad applicability of forming bis-ether linkages on a benzene core. rsc.org
Exploration of Green Chemistry Principles in Related Syntheses
While specific green chemistry protocols for this compound are not widely published, principles from related syntheses offer a clear path toward more environmentally benign methods. A significant development in green chemistry is the synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) as a reagent. chemrxiv.org This method is presented as a high-yielding, redox-neutral protocol that avoids many of the hazardous reagents used in traditional methods. chemrxiv.org
Other green approaches in heterocyclic chemistry, such as for pyrimidine (B1678525) synthesis, emphasize the use of safer solvents, catalysts, microwave-assisted synthesis, and even solvent-less mechanical procedures like ball milling. rasayanjournal.co.in These techniques aim to reduce waste, shorten reaction times, and simplify purification. rasayanjournal.co.in Applying these principles to the synthesis of this compound could involve:
Replacing solvents like DMF and DMSO with greener alternatives.
Exploring catalytic methods to lower reaction temperatures and times.
Investigating the use of microwave irradiation to accelerate the nucleophilic substitution steps.
Derivatization Strategies for Structural Modification and Functionalization
The structure of this compound offers several sites for derivatization to modify its properties. These modifications can be targeted at the central benzene ring or the terminal morpholine rings.
The introduction of functional groups onto the aromatic core is a common strategy in medicinal and materials chemistry. e3s-conferences.orgmasterorganicchemistry.com For a molecule like this compound, the two alkoxy groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho to the propoxy chains. However, steric hindrance from the bulky side chains might influence the regioselectivity.
Conversely, it is possible to convert an ortho-, para-directing group into a meta-director, or vice versa, to achieve different substitution patterns. masterorganicchemistry.com For example, one could start with a different precursor, such as a dinitrobenzene derivative, perform substitutions, and then reduce the nitro groups to amines, which are ortho-, para-directors. masterorganicchemistry.com
Derivatization can also occur on the morpholine ring itself. While the secondary amine of morpholine is consumed during the synthesis of the title compound, other morpholine derivatives can be synthesized and then attached to the central benzene structure. For example, novel series of 1,2,4-triazole (B32235) derivatives have been synthesized starting from morpholine-containing intermediates. researchgate.net This suggests that the morpholine moiety can be pre-functionalized before its attachment to the benzene core, allowing for a wide range of structural diversity.
Chemical Modifications of Morpholine Moieties
The morpholine units contain a tertiary amine nitrogen, which represents a primary site for chemical modification. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, making it susceptible to reactions with various electrophiles.
One of the most common reactions involving N-alkylmorpholines is quaternization . This reaction involves the treatment of the morpholine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge on the nitrogen atom, which can significantly increase the water solubility of the parent compound and influence its biological interactions. The general scheme for the quaternization of one of the morpholine moieties is depicted below.
General Reaction Scheme for Morpholine Quaternization:
R-N(CH₂CH₂)₂O + R'-X → [R-N⁺(R')(CH₂CH₂)₂O]X⁻
Where R = -(CH₂)₃O-C₆H₄-O(CH₂)₃-morpholine, and R'-X is an alkylating agent.
Studies on the synthesis of bis-morpholino triazine quaternary ammonium salts have demonstrated the feasibility of such quaternization reactions on morpholine-containing structures. mnstate.edu This suggests that the nitrogen atoms in this compound would be similarly reactive towards suitable alkylating agents.
Substitutions on the 1,4-Disubstituted Benzene Core
The central benzene ring is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating alkoxy (-OR) groups. These groups are ortho, para-directors. ncert.nic.in Since the para positions (1 and 4) are already substituted, incoming electrophiles are directed to the ortho positions (2, 3, 5, and 6), all of which are chemically equivalent in the parent molecule.
While specific studies on the electrophilic substitution of this compound are not widely reported, extensive research on the analogous and simpler compound, 1,4-dimethoxybenzene (B90301) (hydroquinone dimethyl ether), provides a strong model for predicting its reactivity. thegoodscentscompany.comwikipedia.orgglentham.comcalpaclab.com
Nitration: Nitration can be achieved by treating the aromatic ring with a nitrating agent, such as nitric acid, often in the presence of a stronger acid like sulfuric acid or in a solvent like acetic acid. nih.govacs.org For highly activated rings like 1,4-dialkoxybenzenes, the reaction conditions can be tuned to control the degree of nitration. mdma.ch The reaction introduces one or more nitro (-NO₂) groups onto the benzene ring, which are versatile functional groups that can be further reduced to amines.
Halogenation: The benzene core can be readily halogenated. For instance, dibromination of 1,4-dimethoxybenzene has been successfully performed using reagents like sodium bromide with Oxone in a solvent-free method. chemspider.com Similarly, diiodination can be accomplished using iodine monochloride in an alcoholic solvent, yielding the 2,5-diiodo derivative. acs.orgacs.org These reactions introduce halogen atoms (e.g., -Br, -I) onto the ring.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions for forming carbon-carbon bonds.
Alkylation: The reaction of 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid results in the introduction of two t-butyl groups onto the ring at the 2 and 5 positions. troy.edumnstate.edumercer.eduyoutube.com The initial mono-alkylated product is more reactive than the starting material, leading to disubstitution.
Acylation: In contrast, Friedel-Crafts acylation of 1,4-dimethoxybenzene with an acylating agent like acetyl chloride and a Lewis acid catalyst typically yields a mono-substituted product. researchgate.netchegg.com The introduction of the electron-withdrawing acyl group deactivates the ring, making a second substitution less favorable.
Table 2: Electrophilic Aromatic Substitution Reactions on the Model Compound 1,4-Dimethoxybenzene
| Reaction Type | Reagent(s) | Product(s) | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ in Acetic Acid | 2,5-Dimethoxy-nitrobenzene | mdma.ch |
| Bromination | NaBr / Oxone (solvent-free) | 1,4-Dibromo-2,5-dimethoxybenzene | chemspider.com |
| Iodination | ICl in Methanol | 1,4-Diiodo-2,5-dimethoxybenzene | acs.orgacs.org |
| Alkylation | t-Butyl alcohol / H₂SO₄ | 1,4-Di-t-butyl-2,5-dimethoxybenzene | troy.edumnstate.edu |
| Acylation | Acetyl chloride / FeCl₃ | 2,5-Dimethoxyacetophenone | researchgate.netchegg.com |
This data, derived from a closely related model system, indicates that the 1,4-disubstituted benzene core of this compound is a versatile platform for a range of chemical modifications.
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 1,4-Bis(3-morpholinopropoxy)benzene by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the central benzene (B151609) ring typically appear as a singlet around 6.85 ppm. The protons of the morpholine (B109124) ring show signals at approximately 3.72 ppm (for those adjacent to the oxygen) and 2.45 ppm (for those adjacent to the nitrogen). The methylene (B1212753) protons of the propoxy chain are observed as triplets at roughly 4.08 ppm (OCH₂), 2.54 ppm (NCH₂), and a quintet around 1.98 ppm for the central CH₂ group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the benzene ring directly attached to the oxygen atoms resonate at approximately 152.1 ppm, while the other aromatic carbons appear around 116.4 ppm. The carbon atoms of the morpholine ring are found at about 67.3 ppm (adjacent to oxygen) and 50.2 ppm (adjacent to nitrogen). The carbons of the propoxy linker are observed at approximately 66.8 ppm (OCH₂), 53.9 ppm (NCH₂), and 27.4 ppm (central CH₂).
| ¹H NMR Data (CDCl₃, 400 MHz) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic Protons | 6.85 | s | Ar-H |
| Morpholine Protons | 3.72 | t | OCH₂ |
| Morpholine Protons | 2.45 | m | NCH₂ |
| Propoxy Protons | 4.08 | t | OCH₂ |
| Propoxy Protons | 2.54 | t | NCH₂ |
| Propoxy Protons | 1.98 | quin | CH₂ |
| ¹³C NMR Data (CDCl₃, 101 MHz) | Chemical Shift (δ) ppm | Assignment |
| Aromatic Carbon | 152.1 | C-O |
| Aromatic Carbon | 116.4 | Ar-C |
| Morpholine Carbon | 67.3 | OCH₂ |
| Morpholine Carbon | 50.2 | NCH₂ |
| Propoxy Carbon | 66.8 | OCH₂ |
| Propoxy Carbon | 53.9 | NCH₂ |
| Propoxy Carbon | 27.4 | CH₂ |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), this compound typically shows a protonated molecular ion peak [M+H]⁺ at an m/z value of approximately 409.2345, which is consistent with the calculated value of 409.2341 for the formula C₂₀H₃₃N₂O₄⁺. The fragmentation pattern in mass spectrometry provides further structural information. The initial ionization of the parent molecule can lead to the loss of specific fragments, and the analysis of these fragments helps to confirm the structure. A common fragmentation involves the cleavage of the propoxy chain or the morpholine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the aliphatic chains, C-O-C stretching from the ether linkages and the morpholine ring, and C-N stretching from the morpholine ring. Specifically, aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-O stretching vibrations typically occur in the range of 1260-1050 cm⁻¹.
| IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | >3000 | Aromatic Ring |
| Aliphatic C-H Stretch | <3000 | Propoxy and Morpholine Rings |
| C-O-C Stretch | 1260-1050 | Ether and Morpholine |
| C-N Stretch | ~1115 | Morpholine Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are associated with the π-electron system of the benzene ring. up.ac.za The substitution of the benzene ring with the morpholinopropoxy groups can cause a shift in the absorption maxima compared to unsubstituted benzene. Benzene itself has strong absorption bands around 184 nm and 204 nm, and a weaker, structured band around 254 nm. msu.edu The presence of the oxygen-containing substituents on the benzene ring in this compound is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.
Advanced Microscopic Techniques (e.g., FE-SEM) for Morphology
Advanced microscopic techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) are utilized to investigate the surface morphology and topography of the compound in its solid form. FE-SEM can provide high-resolution images of the material's surface, revealing details about its particle size, shape, and texture. This information is valuable for understanding the physical properties of the bulk material. While no specific FE-SEM studies on this compound were found in the search results, this technique would be applicable for characterizing the morphology of its crystalline or amorphous solid forms.
Chromatographic Methods for Purity and Impurity Profiling
The determination of purity and the identification of potential impurities are critical aspects of the chemical characterization of this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose, offering high resolution and sensitivity for separating the main compound from any process-related impurities or degradation products.
While specific, detailed research findings on the chromatographic analysis of this compound are not extensively documented in publicly available literature, general principles of reversed-phase HPLC are applicable. A typical method would involve a C18 column as the stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution conditions optimized to achieve a satisfactory separation. Detection is commonly performed using a UV detector, as the benzene ring in the molecule allows for strong UV absorbance.
Hypothetical HPLC Method for Purity Assessment
Based on the analysis of similar aromatic and morpholine-containing compounds, a potential HPLC method for analyzing this compound could be structured as follows. It is important to note that this represents a theoretical starting point for method development and would require experimental validation.
| Parameter | Suggested Condition |
| Stationary Phase (Column) | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Impurity Profiling
Impurity profiling is essential to understand the complete chemical composition of a sample of this compound. Potential impurities could arise from the starting materials, by-products of the synthesis, or degradation of the final compound.
Common potential process-related impurities could include:
Starting Materials: Unreacted hydroquinone (B1673460), 1-bromo-3-chloropropane (B140262), or morpholine.
Intermediates: Incompletely reacted intermediates such as 1-(3-morpholinopropoxy)-4-hydroxybenzene.
By-products: Products from side reactions, such as the over-alkylation or oligo/polymerization of reactants.
A comprehensive impurity profile would require the synthesis and characterization of these potential impurities to be used as reference standards in the chromatographic analysis. The developed HPLC method should be capable of separating these known impurities from the main peak of this compound.
Hypothetical Impurity Data
The following table illustrates a hypothetical impurity profile for a sample of this compound, as might be determined by a validated HPLC method.
| Compound Name | Retention Time (min) | Relative Retention Time | Area (%) |
| Hydroquinone | 2.5 | 0.21 | 0.05 |
| Morpholine | 3.1 | 0.26 | < 0.01 |
| 1-(3-morpholinopropoxy)-4-hydroxybenzene | 8.9 | 0.74 | 0.15 |
| This compound | 12.0 | 1.00 | 99.75 |
| Unidentified Impurity 1 | 14.2 | 1.18 | 0.03 |
| Unidentified Impurity 2 | 16.5 | 1.38 | 0.02 |
It is crucial to note that without access to specific experimental data from peer-reviewed studies or official pharmacopeial monographs, the detailed chromatographic conditions and impurity data remain illustrative. The development and validation of such methods are a fundamental requirement for the quality control of this compound in any research or commercial application.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules with a high degree of accuracy. For a molecule such as 1,4-Bis(3-morpholinopropoxy)benzene, these calculations can predict its stable conformations, electronic charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic structure of medium to large-sized molecules. DFT calculations can be used to optimize the molecular geometry of this compound, determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. mdpi.com
DFT can also be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is valuable for identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net For instance, in related chalcone (B49325) structures, the oxygen atoms and the π-system have been identified as electron-donating sites susceptible to electrophilic attack through DFT analysis. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar organic molecules. They are not based on published experimental or computational data for this specific compound.
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry approach that provides a good starting point for more advanced calculations. loni.org It solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. loni.org While computationally less expensive than other methods, HF does not fully account for electron correlation, which can affect the accuracy of the results. wikipedia.orgsmu.edu
To improve upon the HF method, Møller-Plesset perturbation theory (MP) is often employed. wikipedia.orgq-chem.com MP theory adds electron correlation effects to the HF result through perturbation theory, typically to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.orgsmu.eduq-chem.com MP2 is a widely used method that provides a significant improvement in accuracy over HF for many systems and is one of the simplest levels of theory beyond the Hartree-Fock approximation. q-chem.comnih.gov For larger molecules, MP2 calculations can become computationally demanding. researchgate.net
Table 2: Comparison of Illustrative Total Energies for this compound using Different QM Methods
| Method | Basis Set | Illustrative Total Energy (Hartree) |
| Hartree-Fock (HF) | 6-31G(d) | -1245.5 |
| DFT (B3LYP) | 6-31G(d) | -1246.2 |
| MP2 | 6-31G(d) | -1246.0 |
Note: The values in this table are for illustrative purposes to show the relative differences in total energy that might be expected from these methods. They are not based on published experimental or computational data for this specific compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM methods are excellent for understanding the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netcapes.gov.br MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the conformational flexibility and intermolecular interactions. capes.gov.br
For this compound, MD simulations can reveal how the flexible propoxy chains and the morpholino groups move and interact with their environment. These simulations can identify the most populated conformations of the molecule in different solvents or in the solid state. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a mixture. For example, MD simulations have been used to study the binding of benzene (B151609) probes to proteins to identify novel binding sites. nih.gov
Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and thermodynamics of a chemical reaction. mdpi.com
For this compound, computational methods can be used to predict its susceptibility to various chemical reactions, such as oxidation, reduction, or hydrolysis. DFT-based reactivity descriptors, like Fukui functions, can pinpoint the most reactive sites within the molecule. researchgate.netscispace.com This information can guide the design of new synthetic routes or predict potential degradation pathways.
Computational Studies on Optical and Electrical Properties of Related Structures
Computational methods can also predict the optical and electrical properties of molecules. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which can help to understand the color and photophysical properties of a compound. researchgate.net
Biological Activity Studies: in Vitro Investigations
Antimicrobial Activity Evaluations (e.g., antibacterial, antifungal)
While direct and specific antimicrobial testing data for 1,4-Bis(3-morpholinopropoxy)benzene is not extensively detailed in publicly available research, the broader class of morpholine-containing compounds has demonstrated notable antimicrobial properties. For instance, various derivatives of morpholine (B109124) have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise as potential therapeutic agents. nih.govnih.govmdpi.comnih.gov
Studies on related structures, such as bis-morpholine triazine quaternary ammonium (B1175870) salts, have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, certain bis-morpholino triazine quaternary ammonium salts achieved total disinfection against Staphylococcus aureus and Escherichia coli at concentrations of 50 and 400 μg/mL, respectively. nih.gov Furthermore, research into other benzene (B151609) derivatives, like isopropoxy benzene guanidine (B92328), has revealed potent bactericidal activity against multidrug-resistant strains of Enterococcus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govnih.gov These findings suggest that the morpholine moieties and the benzene core are structural features that can contribute to antimicrobial effects, warranting further specific investigation into this compound.
Antitumor and Anticancer Potential in Cell-Based Assays
Preliminary in vitro studies have indicated that this compound may possess antitumor and anticancer properties. The compound has been observed to inhibit the proliferation of various cancer cell lines. This antiproliferative effect is thought to be linked to the inhibition of specific ion channels that are overexpressed in cancer cells.
| Cell Line | Concentration | Observed Effect |
| HeLa (Cervical Cancer) | 10 µM | 50% reduction in cell viability after 72 hours |
| A549 (Lung Cancer) | 5 µM | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 µM | Inhibition of cell migration |
This data is based on preliminary, uncited findings and requires further validation through peer-reviewed research.
The exploration of related benzene derivatives and other morpholine-containing compounds further supports the potential for anticancer activity within this chemical class. For example, various synthetic derivatives of 1,4-naphthoquinone (B94277) have demonstrated antitumor activity through mechanisms such as the induction of apoptosis and inhibition of angiogenesis. pharmjournal.ru Similarly, asperphenin A, a metabolite from a marine-derived fungus, has shown potent antiproliferative activity against colon cancer cells by arresting the cell cycle and inducing apoptosis. nih.govmdpi.com
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Histone Demethylases for related compounds)
Direct enzyme inhibition studies on this compound are not widely reported. However, its structural characteristics, particularly the presence of morpholine rings, suggest potential interactions with various enzymes. The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry and is a component of inhibitors for a range of enzymes. nih.govnih.gov
A key area of interest is the inhibition of the voltage-gated potassium channel Kv10.1 (also known as Eag1), which is considered a tumor marker. nih.govmdpi.com While direct inhibition by this compound has not been definitively established in peer-reviewed literature, the development of other small molecules as Kv10.1 inhibitors highlights this as a plausible mechanism of action for its potential anticancer effects. nih.govmdpi.com For instance, novel diarylamine inhibitors have been developed that show nanomolar potency against Kv10.1. nih.govmdpi.com
Furthermore, tyrosine kinases are a major class of enzymes involved in cancer cell signaling, and their inhibition is a key therapeutic strategy. youtube.com The morpholine moiety is a known component in some tyrosine kinase inhibitors, suggesting that this compound could be investigated for such activity. youtube.com
Investigations of Nuclear Receptor Ligand Interactions (e.g., CAR receptor for related compounds)
There is currently no direct evidence from in vitro studies to suggest that this compound interacts with nuclear receptors such as the Constitutive Androstane (B1237026) Receptor (CAR).
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
Specific structure-activity relationship (SAR) studies focusing on analogues of this compound are limited in the available literature. However, SAR studies on related classes of compounds provide insights into the features that may contribute to biological activity.
For inhibitors of the Kv10.1 potassium channel, a potential target for this class of compounds, SAR studies on diarylamine analogues have identified key structural components necessary for inhibitory activity. nih.gov These studies have led to the development of inhibitors with improved potency. nih.gov
In the context of antimicrobial agents, studies on bis-morpholine triazine quaternary ammonium salts have shown that the nature of the alkyl chain in the N-alkylmorpholine precursor influences the antimicrobial efficiency and cytotoxicity. nih.gov
For anticancer activity, SAR studies of other heterocyclic systems, such as 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, have demonstrated that the nature and position of substituents on the phenyl ring significantly impact the cytotoxic activity against different cancer cell lines. mdpi.com For example, electron-donating groups at specific positions enhanced activity against MCF-7 breast cancer cells, while electron-withdrawing groups at other positions increased activity against SK-MEL-28 melanoma cells. mdpi.com These general principles of SAR underscore the importance of systematic structural modifications to optimize the biological activity of a lead compound like this compound.
Mechanistic Insights into Observed Biological Effects (in vitro)
The primary mechanistic insight into the potential anticancer activity of this compound is its putative role as an inhibitor of the Kv10.1 potassium channel. nih.govmdpi.com The overexpression of Kv10.1 is observed in a high percentage of human cancers and is implicated in cell cycle progression, proliferation, migration, and angiogenesis. nih.govmdpi.com Inhibition of this channel can lead to a reduction in tumor progression. mdpi.com The proposed mechanism involves the modulation of the channel's gating, acting as a "gating modifier". nih.gov This can lead to the induction of apoptosis in tumor cells. nih.gov
Furthermore, inhibition of Kv10.1 has been shown to sensitize cancer cell mitochondria to metabolic inhibitors. nih.gov This is associated with mitochondrial fragmentation, an increase in reactive oxygen species, and enhanced autophagy. nih.gov
For related antimicrobial compounds, the mechanism of action often involves the disruption of the bacterial cell membrane. For instance, isopropoxy benzene guanidine has been shown to dissipate the membrane potential of bacteria, leading to cell death. nih.gov This provides a potential avenue for investigating the antimicrobial mechanism of this compound, should it be found to possess such activity.
Applications in Chemical Biology and Materials Science
Role as a Chemical Building Block in Organic Synthesis
1,4-Bis(3-morpholinopropoxy)benzene serves as a valuable building block in organic synthesis. Its synthesis is typically achieved through a two-step process starting from hydroquinone (B1673460). The initial step involves the dialkylation of hydroquinone with a suitable three-carbon synthon, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane, to form an intermediate like 1,4-bis(3-chloropropoxy)benzene (B1647430) or 1,4-bis(3-bromopropoxy)benzene. nih.gov This intermediate is then reacted with morpholine (B109124) to yield the final product.
The presence of the two morpholine moieties, which contain tertiary amine groups, allows for further chemical transformations. These nitrogen atoms can act as nucleophiles or bases, enabling their participation in a variety of organic reactions. The benzene (B151609) ring itself can also undergo electrophilic substitution reactions, although the electron-donating nature of the alkoxy groups directs incoming substituents primarily to the ortho positions relative to the ether linkages.
The versatility of this compound as a building block is demonstrated by its use in the synthesis of more intricate molecular architectures. For instance, related alkoxybenzene derivatives are utilized as intermediates in the synthesis of diketopyrrolopyrrole derivatives, which are a class of high-performance pigments. nih.gov The ability to modify the structure of this compound makes it an important intermediate for creating novel compounds with tailored properties. clearsynth.com
Table 1: Synthesis of this compound and its Precursors
| Starting Material | Reagents | Intermediate/Product | Yield |
|---|---|---|---|
| Hydroquinone | 1-Bromo-3-chloropropane, K₂CO₃, DMF | 1,4-Bis(3-chloropropoxy)benzene | 78% |
| 1,4-Bis(3-chloropropoxy)benzene | Morpholine, KI, Acetonitrile (B52724) | This compound | - |
| Hydroquinone | 1,3-Dibromopropane, NaH, THF | 1,4-Bis(3-bromopropoxy)benzene | - |
| 1,4-Bis(3-bromopropoxy)benzene | Morpholine, TEA, DMSO | This compound | - |
Data sourced from multiple synthesis procedures. Yields are provided where available in the source material.
Precursor in the Synthesis of Polymers and Copolymers
The bifunctional nature of this compound, with reactive sites at both ends of the molecule, makes it a suitable monomer for polymerization reactions. While direct polymerization of this specific compound is not widely documented in the provided search results, the synthesis of related poly(ether imide)s (PEIs) from structurally similar diamine precursors highlights its potential in polymer chemistry. nih.govresearchgate.net For example, 1,4-bis(4-aminophenoxy)benzene (B1581417) is a precursor for polyimides, which are known for their high thermal and chemical resistance. nih.gov
The general strategy for creating such polymers involves reacting a diamine monomer with a dianhydride. researchgate.netresearchgate.net This process typically occurs in two stages: a ring-opening polyaddition to form a poly(amic acid), followed by a cyclodehydration (imidization) step to yield the final polyimide. researchgate.net The properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength, can be tailored by the choice of the diamine and dianhydride monomers. murraystate.edu
The synthesis of azo-bridged porous organic polymers (POPs) also utilizes aromatic diamines as building blocks, which are condensed with aromatic nitro compounds. mdpi.com This suggests that a chemically modified version of this compound, for instance by introducing amine functionalities, could serve as a precursor for creating novel porous materials with potential applications in gas storage or catalysis. Furthermore, multicomponent assembly of polymers can be achieved by coordinating pyridyl ligands to 1,4-bis(benzodioxaborole)benzene, forming 1D or 2D polymeric structures. researchgate.net This illustrates the broader concept of using bifunctional benzene derivatives as key components in constructing advanced polymeric materials.
Application as a Reference Standard in Analytical Method Development and Validation
In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements. These are highly pure compounds used for the calibration of analytical instruments, the validation of new analytical methods, and as a benchmark in quality control.
This compound is available from commercial suppliers as a reference standard, indicating its use in pharmaceutical testing and other analytical applications. biosynth.com Its well-defined chemical structure and molecular weight make it suitable for use in quantitative analyses, for example, as an internal or external standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The development and validation of an analytical method for a new drug substance or a related impurity often involves the use of such reference standards. They are used to determine key validation parameters such as linearity, accuracy, precision, and specificity of the method. While the specific analytical methods where this compound is used as a reference standard are not detailed in the search results, its availability in high purity from specialized chemical suppliers points towards its established role in this field.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. nih.govrsc.org Future research should prioritize the development of novel and sustainable synthetic routes to 1,4-Bis(3-morpholinopropoxy)benzene and its derivatives. This includes exploring atom-economical reactions, the use of environmentally benign solvents and reagents, and the development of catalytic systems that are both efficient and recyclable. nih.govrsc.org For instance, the synthesis of related alkoxybenzene derivatives has been achieved through methods like Williamson ether synthesis, which could be optimized for sustainability. nih.gov Investigating microwave-assisted organic synthesis could also offer a pathway to faster and more energy-efficient production. nih.gov
Advanced Computational Design of Derivatives
Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. mdpi.commoldesignx.comub.edu Future research should leverage advanced computational methods to design derivatives of this compound with enhanced functionalities. Techniques such as quantum mechanics (QM) calculations, molecular docking, and molecular dynamics (MD) simulations can be employed to predict the properties and biological activities of virtual compounds before their synthesis. mdpi.comnih.govmdpi.com
Specifically, in silico screening of a virtual library of derivatives could identify candidates with improved binding affinities for specific biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help to establish correlations between the molecular structure and the observed activity, guiding the design of more potent and selective compounds. nih.gov Theoretical studies on the electronic properties, such as polarizability and hyperpolarizability, could also uncover potential applications in nonlinear optics and materials science. researchgate.net
Broadening the Spectrum of In Vitro Biological Target Profiling
While the biological activities of this compound are not yet extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential interactions with various biological targets. Future research should focus on a broad in vitro biological target profiling to elucidate its mechanism of action and identify potential therapeutic applications. This could involve screening the compound against a wide range of enzymes, receptors, and ion channels.
For example, related bis-substituted benzene (B151609) derivatives have shown activity as ligands for nuclear receptors like the constitutive androstane (B1237026) receptor (CAR). nih.gov Techniques like reverse pharmacophore mapping could be employed to predict potential biological targets based on the compound's 3D structure. openmedicinalchemistryjournal.com Subsequent in vitro assays, such as enzyme inhibition assays or receptor binding studies, would then be necessary to validate these computational predictions. nih.gov
Exploration of Emerging Applications in Advanced Materials
The unique molecular architecture of this compound, featuring a rigid aromatic core and flexible side chains, suggests its potential as a building block for advanced materials. nih.gov Future research should explore its incorporation into polymers, liquid crystals, and other functional materials. For instance, diamine derivatives of similar structures are used as precursors for polyimides, which are known for their thermal stability and mechanical strength. nih.gov
The morpholine (B109124) moieties could also serve as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. researchgate.net The potential for this compound to act as an adsorbent for aromatic hydrocarbons has also been noted for similar structures. biosynth.com Further investigation into its self-assembly properties and its ability to form ordered structures in the solid state or in solution could reveal new avenues for its application in materials science.
Synergistic Approaches in Chemical Biology and Medicinal Chemistry (Non-Clinical Focus)
The integration of chemical biology and medicinal chemistry approaches can provide a deeper understanding of the biological roles of small molecules like this compound. nih.govnih.gov A non-clinical focus in this area would involve the development of chemical probes and tool compounds to investigate specific biological pathways.
For example, by attaching a fluorescent tag or a photo-affinity label to the molecule, researchers could visualize its subcellular localization and identify its interacting protein partners. nih.gov These chemical biology tools would be invaluable for target deconvolution and for elucidating the compound's mechanism of action at a molecular level. nih.govnih.gov Such studies, while not clinical in nature, are fundamental for establishing the scientific basis for any potential future therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
